molecular formula C13H13F2NO4 B12957853 Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Cat. No.: B12957853
M. Wt: 285.24 g/mol
InChI Key: NLSRLQFEPKAVRI-RDDDGLTNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound features a pyrrolidine ring substituted with ethoxy and difluorophenyl groups, which may contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Substitution Reactions: Introduction of the ethoxy and difluorophenyl groups can be achieved through nucleophilic substitution reactions.

    Oxidation: The oxo group can be introduced via oxidation reactions using reagents like PCC (Pyridinium chlorochromate) or other oxidizing agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the functional groups.

    Reduction: Reduction reactions can alter the oxo group to hydroxyl or other functional groups.

    Substitution: The ethoxy and difluorophenyl groups can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO₄, or H₂O₂.

    Reducing Agents: NaBH₄, LiAlH₄.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for developing new drugs targeting specific enzymes or receptors.

    Biological Research: Studying its effects on cellular processes and pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid would involve its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The specific pathways and targets would depend on its structure and functional groups, which could modulate biological activity through binding or inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-ethoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid
  • 4-(2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

Rel-(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid is unique due to the combination of ethoxy and difluorophenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H13F2NO4

Molecular Weight

285.24 g/mol

IUPAC Name

(3R,4S)-4-(4-ethoxy-2,6-difluorophenyl)-2-oxopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C13H13F2NO4/c1-2-20-6-3-8(14)10(9(15)4-6)7-5-16-12(17)11(7)13(18)19/h3-4,7,11H,2,5H2,1H3,(H,16,17)(H,18,19)/t7-,11-/m1/s1

InChI Key

NLSRLQFEPKAVRI-RDDDGLTNSA-N

Isomeric SMILES

CCOC1=CC(=C(C(=C1)F)[C@H]2CNC(=O)[C@@H]2C(=O)O)F

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C2CNC(=O)C2C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.